2-Amino-3-(2-chlorobenzoyl)thiophene

Descripción general

Descripción

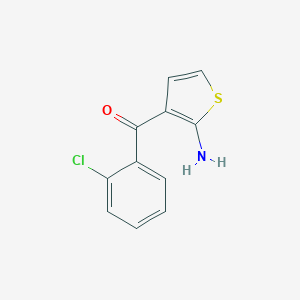

2-Amino-3-(2-chlorobenzoyl)thiophene is a heterocyclic compound with the molecular formula C11H8ClNOS. It is characterized by the presence of an amino group, a chlorobenzoyl group, and a thiophene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chlorobenzoyl)thiophene typically involves the reaction of 2-chlorobenzoyl chloride with 2-aminothiophene under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino group at position 2 participates in nucleophilic substitutions under mild conditions. Key reactions include:

- : Reacts with acetyl chloride in THF at 0–5°C to form N-acetyl derivatives (86% yield).

- : Treatment with p-toluenesulfonyl chloride in pyridine produces sulfonamide analogs (72% yield) .

Table 1: Representative nucleophilic substitution reactions

| Substrate | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Amino group | Acetyl chloride, THF, 0°C | N-Acetyl derivative | 86 | |

| Amino group | Benzyl chloroformate, DCM | N-Carbobenzoxy derivative | 78 |

Cyclization Reactions

The compound undergoes cyclization to form heterocyclic systems:

- : Reacts with ethyl cyanoacetate under acidic conditions (H2SO4, 80°C) to yield fused pyrimidinones (Table 2) .

- : Forms benzothiophene-chalcone hybrids when treated with acyl chlorides and triethylamine in toluene (110°C) .

Table 2: Cyclization products under varying conditions

| Starting Material | Reagents/Conditions | Cyclized Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl cyanoacetate | H2SO4, 80°C, 6 hr | Thieno[2,3-d]pyrimidin-4-one | 73 | |

| Acryloyl chloride | Et3N, toluene, 110°C | Benzothiophene-acrylamide | 68 |

Acylation and Benzoylation

The 2-chlorobenzoyl group enables further functionalization:

- : Reacts with isopropyl chloride/AlCl3 to form para-substituted analogs (62% yield) .

- : Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives (Pd(PPh3)4, 75°C) .

Oxidation Reactions

Controlled oxidation modifies the thiophene ring:

- : Treatment with 3-chloroperbenzoic acid (mCPBA) in DCM produces sulfoxides (58% yield).

- : Oxidative cleavage with KMnO4 generates thiophene-2,3-dione intermediates .

Table 3: Oxidation outcomes under different conditions

| Oxidizing Agent | Solvent/Temp | Product | Yield (%) | Source |

|---|---|---|---|---|

| mCPBA | DCM, 25°C, 4 hr | Thiophene sulfoxide | 58 | |

| H2O2/AcOH | Reflux, 8 hr | Sulfone derivative | 49 |

Mechanistic Insights

- proceed via a two-step deprotonation-addition mechanism, with the amino group acting as a weak base .

- involve initial keto-enol tautomerism, followed by intramolecular nucleophilic attack .

- are mediated by electrophilic oxygen species attacking the electron-rich thiophene sulfur.

This reactivity profile makes 2-amino-3-(2-chlorobenzoyl)thiophene a versatile scaffold for synthesizing bioactive molecules and functional materials. Future studies should explore its use in asymmetric catalysis and photochemical transformations.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Building Block for Pharmaceuticals

One of the primary applications of 2-Amino-3-(2-chlorobenzoyl)thiophene is as a precursor in the synthesis of various pharmaceutical compounds. It serves as a critical building block in the production of Brotizolam, a hypnotic agent used for treating insomnia and anxiety disorders. This compound's structural attributes facilitate its incorporation into complex synthetic pathways, making it invaluable in pharmaceutical chemistry .

Synthesis of Related Compounds

Additionally, this thiophene derivative is involved in synthesizing other related compounds, such as Etizolam. Research indicates that derivatives of 2-amino thiophenes exhibit significant pharmacological activities, which further enhances their utility in drug development .

Biological Research Applications

Antimicrobial and Anticancer Potential

Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains and may also possess cytotoxic effects against certain cancer cell lines. These findings warrant further investigation into its mechanism of action and therapeutic potential.

Case Study: Biological Evaluation

A notable study evaluated the biological activity of thiophene derivatives, including this compound. The results demonstrated that modifications to the thiophene ring could enhance biological activity, suggesting that this compound could serve as a scaffold for developing new antimicrobial or anticancer agents .

Medicinal Chemistry Applications

Therapeutic Investigations

The compound has been studied for its therapeutic potential beyond its use as a synthetic intermediate. Its structural features allow for modifications that can lead to enhanced pharmacological profiles. For instance, research has explored its application in developing new anxiolytic medications, leveraging its ability to interact with neurotransmitter systems in the brain .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-Amino-3-(2-chlorobenzoyl)thiophene involves its interaction with specific molecular targets

Actividad Biológica

2-Amino-3-(2-chlorobenzoyl)thiophene is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anti-virulence, and allosteric modulation properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_8ClNOS, with a thiophene ring substituted with an amino group and a chlorobenzoyl moiety. This structure is crucial for its biological activities, particularly in receptor modulation and antibacterial effects.

Antibacterial Activity

Studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Escherichia coli | 40 µg/mL | 29 |

| Pseudomonas aeruginosa | 50 µg/mL | 24 |

| Staphylococcus aureus | 45 µg/mL | 30 |

| Klebsiella pneumoniae | 50 µg/mL | 19 |

These findings indicate that the compound's efficacy is comparable to standard antibiotics like ceftriaxone, making it a potential candidate for further development as an antibacterial agent .

Anti-Virulence Activity

In addition to its antibacterial properties, this compound has shown promising results in inhibiting biofilm formation in uropathogenic E. coli. The ability to disrupt biofilm formation is crucial as biofilms contribute to chronic infections and antibiotic resistance.

Case Study: Biofilm Inhibition

A study evaluated the effects of this compound on biofilm formation. The compound was found to significantly reduce pili formation in E. coli UTI89 strains, which are known for their virulence factors. The mechanism involved preventing bacterial adhesion and colonization, which are critical steps in biofilm development .

Allosteric Modulation of Adenosine Receptors

Another significant aspect of the biological activity of this compound is its role as an allosteric enhancer of the A1 adenosine receptor (A1AR). Allosteric enhancers can modulate receptor activity without directly activating the receptor themselves, providing a unique therapeutic strategy.

Research indicates that the presence of the amino group and the chlorobenzoyl moiety are essential for enhancing A1AR activity. These compounds have been shown to potentiate the effects of endogenous adenosine, leading to increased receptor activation in specific tissues .

Table 2: Allosteric Enhancement Activity

| Compound | A1AR Binding Affinity (Ki) | Functional Activity (cAMP Assay) |

|---|---|---|

| This compound | Low nM | Significant enhancement |

This table summarizes the binding affinity and functional outcomes associated with the compound, highlighting its potential as a therapeutic agent targeting A1AR-related conditions such as ischemia and pain management .

Propiedades

IUPAC Name |

(2-aminothiophen-3-yl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS/c12-9-4-2-1-3-7(9)10(14)8-5-6-15-11(8)13/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKUZKXKWBHTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(SC=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356612 | |

| Record name | 2-AMINO-3-(2-CHLOROBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40017-58-1 | |

| Record name | (2-Amino-3-thienyl)(2-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40017-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-AMINO-3-(2-CHLOROBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, (2-amino-3-thienyl)(2-chlorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.